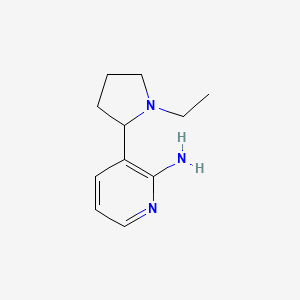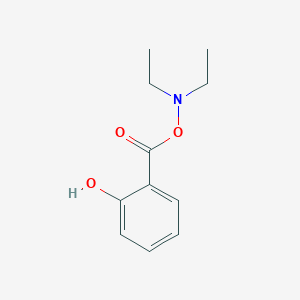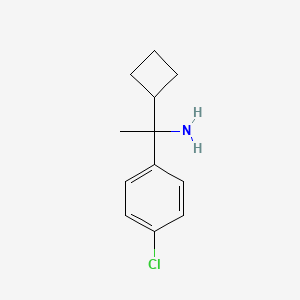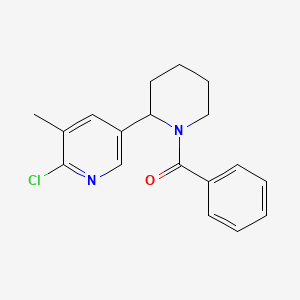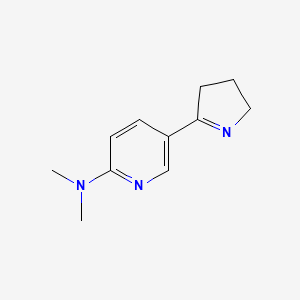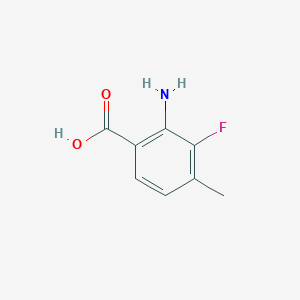
3-(2-Amino-3-nitrophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-b-Amino-3-nitrobenzenepropanol is an organic compound that features both an amino group and a nitro group attached to a benzene ring, along with a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-b-Amino-3-nitrobenzenepropanol typically involves multi-step organic reactions. One common method starts with the nitration of benzene to introduce the nitro group. This is followed by the introduction of the amino group through a reduction reaction. The final step involves the addition of the propanol side chain through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of (S)-b-Amino-3-nitrobenzenepropanol may involve more efficient and scalable methods such as catalytic hydrogenation for the reduction step and continuous flow reactors for the substitution reactions. These methods ensure higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-b-Amino-3-nitrobenzenepropanol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary, but typically involve strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso derivatives, while reduction of the nitro group results in the formation of aniline derivatives.
Scientific Research Applications
(S)-b-Amino-3-nitrobenzenepropanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (S)-b-Amino-3-nitrobenzenepropanol exerts its effects involves interactions with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
®-b-Amino-3-nitrobenzenepropanol: The enantiomer of (S)-b-Amino-3-nitrobenzenepropanol, differing in the spatial arrangement of atoms.
3-Nitrobenzylamine: Lacks the propanol side chain but shares the nitro and amino groups.
4-Nitrobenzylamine: Similar structure but with the nitro group in a different position on the benzene ring.
Uniqueness
(S)-b-Amino-3-nitrobenzenepropanol is unique due to its specific combination of functional groups and the spatial arrangement of atoms, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
3-(2-amino-3-nitrophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12N2O3/c10-9-7(4-2-6-12)3-1-5-8(9)11(13)14/h1,3,5,12H,2,4,6,10H2 |
InChI Key |
YIFHCGZZVAQNBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])N)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


